

Introduction: The Strategic Importance of Indoleboronic Acids

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Compound of Interest

Compound Name: *1-(Phenylsulfonyl)-2-indoleboronic acid*

Cat. No.: *B1351035*

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The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs with diverse biological activities.^{[1][2][3]} The ability to precisely functionalize this privileged structure is paramount in the development of novel therapeutics. **1-(Phenylsulfonyl)-2-indoleboronic acid** has emerged as a key building block for this purpose. Its strategic design incorporates two critical features: a robust phenylsulfonyl protecting group on the indole nitrogen and a versatile boronic acid moiety at the C-2 position.

This combination makes it an exceptionally valuable reagent in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which facilitates the creation of complex carbon-carbon bonds.^{[3][4]} This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the molecule's properties, a detailed examination of its synthesis with mechanistic insights, and a discussion of its application in constructing molecular libraries for targeted therapies.

Physicochemical and Structural Properties

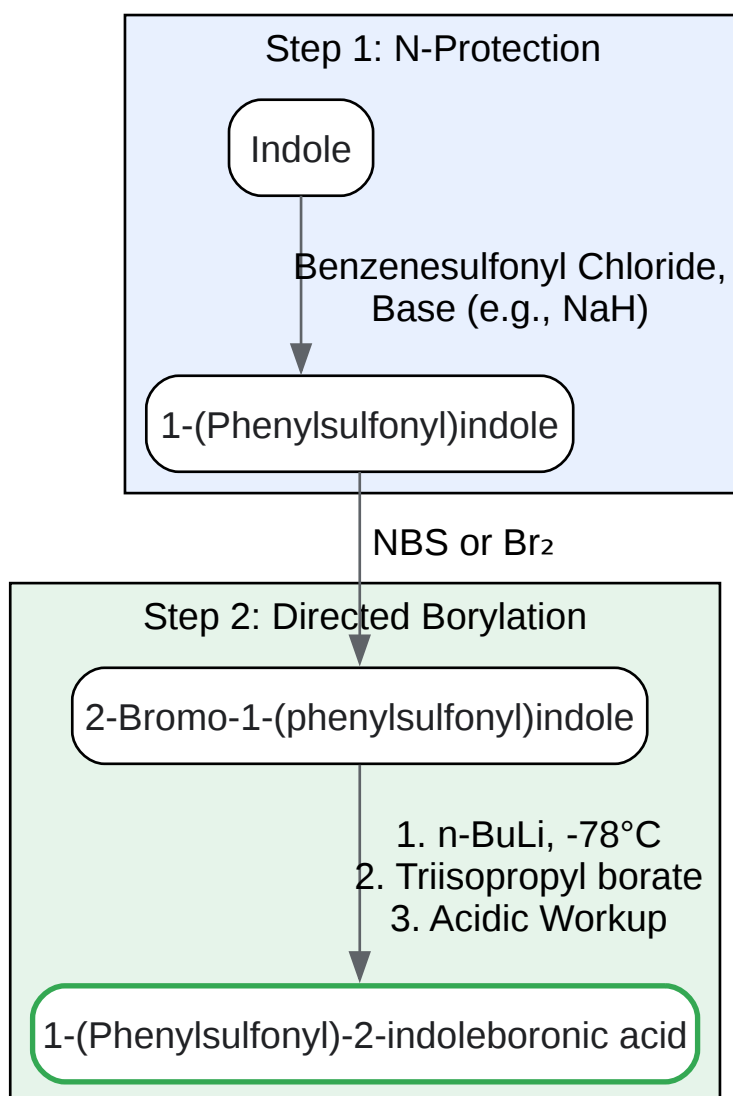
The precise characterization of a reagent is the foundation of reproducible and successful synthetic chemistry. **1-(Phenylsulfonyl)-2-indoleboronic acid** is a stable, solid compound under standard laboratory conditions. Its key quantitative properties are summarized below.

Property	Value	Source(s)
Molecular Weight	301.13 g/mol	[5]
Molecular Formula	C ₁₄ H ₁₂ BNO ₄ S	[5]
CAS Number	342404-46-0	[5][6]
Physical Form	Solid	[5]
Melting Point	125-130 °C	[5][6][7]
Density	1.34 g/cm ³	[6]
SMILES String	OB(O)c1cc2ccccc2n1S(=O)(=O)c3ccccc3	[5]
InChI Key	HXWLCYMHOULBJZ-UHFFFAOYSA-N	[5][6]

Synthesis Protocol: A Mechanistic Approach

The synthesis of **1-(Phenylsulfonyl)-2-indoleboronic acid** requires a multi-step approach that leverages foundational principles of organic chemistry. The described protocol is a representative and robust method, emphasizing the rationale behind each transformation to ensure experimental success and self-validation. The overall workflow involves the protection of the indole nitrogen followed by directed borylation.

Diagram: Synthesis Workflow



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Caption: Workflow for the synthesis of the target molecule.

Step 1: N-Sulfonylation of Indole

Expertise & Causality: The indole N-H proton is acidic and nucleophilic, making it susceptible to unwanted side reactions in subsequent steps. Protection with a phenylsulfonyl group is a critical first step. This group is exceptionally stable to a wide range of reaction conditions, including the strongly basic and nucleophilic reagents used in borylation. Furthermore, it acts as an electron-withdrawing group, which can influence the regioselectivity of subsequent functionalization.

Methodology:

- To a stirred solution of indole (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., Argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
- Allow the mixture to stir at 0 °C for 30 minutes, or until hydrogen evolution ceases, indicating the formation of the sodium salt of indole.
- Add a solution of benzenesulfonyl chloride (1.1 eq) in anhydrous THF dropwise to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution.
- Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 1-(Phenylsulfonyl)indole. Purification can be achieved via column chromatography on silica gel.

Step 2: Halogen-Lithium Exchange and Borylation

Expertise & Causality: Direct C-H borylation at the C-2 position of 1-(phenylsulfonyl)indole can be challenging. A more reliable and widely used strategy is the halogen-lithium exchange followed by electrophilic trapping with a borate ester.^{[2][8][9]} This method provides excellent regiocontrol. First, the C-2 position is selectively brominated. Then, at cryogenic temperatures (-78 °C), an organolithium reagent (n-butyllithium) rapidly exchanges the bromine for lithium, creating a highly nucleophilic C-2 carbanion. This intermediate is immediately trapped by the electrophilic boron atom of triisopropyl borate. The subsequent acidic workup hydrolyzes the borate ester to the desired boronic acid.

Methodology:

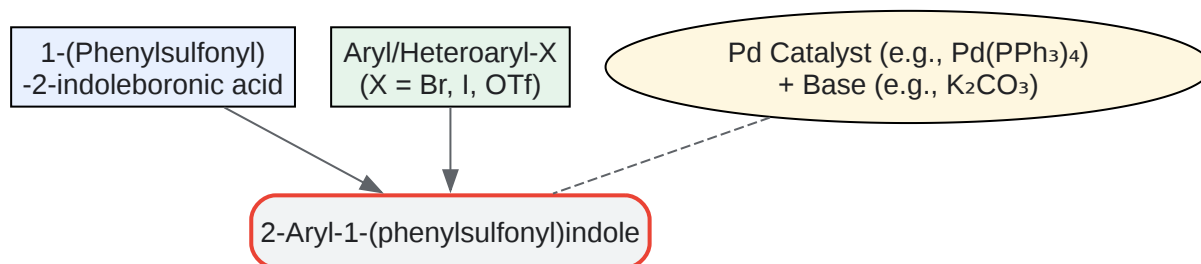
- First, brominate the 1-(phenylsulfonyl)indole intermediate at the 2-position using a suitable brominating agent like N-Bromosuccinimide (NBS).
- Dissolve the resulting 2-Bromo-1-(phenylsulfonyl)indole (1.0 eq) and triisopropyl borate (3.0 eq) in a dry mixture of THF and toluene (e.g., 4:1 v/v) in a flame-dried flask under an inert atmosphere.
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Slowly add n-butyllithium (1.1 eq, solution in hexanes) dropwise via syringe, maintaining the temperature at -78 °C. A color change is typically observed.
- Stir the reaction mixture at -78 °C for 2-3 hours.
- Allow the reaction to warm slowly to room temperature and quench by adding 1N HCl.
- Stir vigorously for 1 hour to ensure complete hydrolysis of the borate ester.
- Separate the layers and extract the aqueous layer with ethyl acetate (3x).
- Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Trustworthiness (Self-Validation): The crude product should be purified, for example, by recrystallization from a suitable solvent system (e.g., dichloromethane/hexanes).^[10] The purity and identity of the final product, **1-(Phenylsulfonyl)-2-indoleboronic acid**, must be confirmed by analytical techniques such as melting point determination (compare to literature value of 125-130 °C), NMR spectroscopy (¹H, ¹³C, ¹¹B), and mass spectrometry.

Application in Suzuki-Miyaura Cross-Coupling

The primary utility of **1-(Phenylsulfonyl)-2-indoleboronic acid** in drug discovery is as a coupling partner in the Suzuki-Miyaura reaction.^{[3][4]} This palladium-catalyzed reaction forms a C-C bond between the indole C-2 position and an aryl or heteroaryl halide/triflate, enabling the rapid synthesis of large, diverse libraries of drug-like molecules.^[1] This is particularly relevant in the development of kinase inhibitors and other targeted cancer therapies.^{[4][11]}

Diagram: Generalized Suzuki-Miyaura Coupling



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